![molecular formula C37H38N2O9S3 B14460037 Benzenesulfonic acid, 2-[bis[4-[ethyl[(3-sulfophenyl)methyl]amino]phenyl]methyl]- CAS No. 68155-73-7](/img/structure/B14460037.png)
Benzenesulfonic acid, 2-[bis[4-[ethyl[(3-sulfophenyl)methyl]amino]phenyl]methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonic acid, 2-[bis[4-[ethyl[(3-sulfophenyl)methyl]amino]phenyl]methyl]-: is a complex organosulfur compound. It is a derivative of benzenesulfonic acid, characterized by the presence of multiple sulfonic acid groups and ethyl-substituted amino groups. This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzenesulfonic acid derivatives typically involves the sulfonation of benzene using concentrated sulfuric acid. This process introduces sulfonic acid groups into the benzene ring. For the specific compound , additional steps are required to introduce the ethyl-substituted amino groups and the 3-sulfophenylmethyl groups. These steps may involve multiple reactions, including alkylation and amination, under controlled conditions to ensure the desired substitutions are achieved .
Industrial Production Methods: Industrial production of such complex compounds often involves multi-step synthesis processes in large reactors. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and purity. The final product is typically purified using techniques such as crystallization, distillation, or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: Benzenesulfonic acid derivatives undergo various chemical reactions, including:
Oxidation: The sulfonic acid groups can be oxidized to form sulfonyl chlorides or sulfonamides.
Reduction: Reduction reactions can convert sulfonic acids to sulfides or thiols.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups into the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO₄ can produce sulfonyl chlorides, while reduction with LiAlH₄ can yield thiols .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, benzenesulfonic acid derivatives are used as intermediates in the synthesis of more complex compounds. They serve as building blocks for the production of dyes, pharmaceuticals, and other organic compounds .
Biology: In biological research, these compounds are used to study enzyme inhibition and protein interactions. They can act as inhibitors for specific enzymes, providing insights into enzyme mechanisms and potential therapeutic targets .
Medicine: In medicine, benzenesulfonic acid derivatives are explored for their potential therapeutic properties. They are investigated for their ability to inhibit certain enzymes or pathways involved in diseases such as cancer and inflammation .
Industry: Industrially, these compounds are used in the production of detergents, surfactants, and other cleaning agents. Their ability to lower surface tension makes them valuable in various cleaning and emulsifying applications .
Mecanismo De Acción
The mechanism of action of benzenesulfonic acid derivatives involves their interaction with specific molecular targets. For example, they can inhibit enzymes by binding to the active site or allosteric sites, preventing the enzyme from catalyzing its substrate. The sulfonic acid groups can form strong ionic interactions with positively charged amino acids in proteins, leading to inhibition or modulation of protein function .
Comparación Con Compuestos Similares
p-Toluenesulfonic acid: Another benzenesulfonic acid derivative with a methyl group at the para position.
Ethyl p-toluenesulfonate: An ester derivative of p-toluenesulfonic acid.
4-Methylbenzenesulfonic acid: Similar to p-toluenesulfonic acid but with a different substitution pattern.
Uniqueness: The uniqueness of benzenesulfonic acid, 2-[bis[4-[ethyl[(3-sulfophenyl)methyl]amino]phenyl]methyl]- lies in its complex structure, which includes multiple sulfonic acid groups and ethyl-substituted amino groups. This complexity allows for diverse chemical reactivity and a wide range of applications in various fields .
Propiedades
Número CAS |
68155-73-7 |
|---|---|
Fórmula molecular |
C37H38N2O9S3 |
Peso molecular |
750.9 g/mol |
Nombre IUPAC |
2-[bis[4-[ethyl-[(3-sulfophenyl)methyl]amino]phenyl]methyl]benzenesulfonic acid |
InChI |
InChI=1S/C37H38N2O9S3/c1-3-38(25-27-9-7-11-33(23-27)49(40,41)42)31-19-15-29(16-20-31)37(35-13-5-6-14-36(35)51(46,47)48)30-17-21-32(22-18-30)39(4-2)26-28-10-8-12-34(24-28)50(43,44)45/h5-24,37H,3-4,25-26H2,1-2H3,(H,40,41,42)(H,43,44,45)(H,46,47,48) |
Clave InChI |
QNOYBCOEQMOHFR-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC1=CC(=CC=C1)S(=O)(=O)O)C2=CC=C(C=C2)C(C3=CC=C(C=C3)N(CC)CC4=CC(=CC=C4)S(=O)(=O)O)C5=CC=CC=C5S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


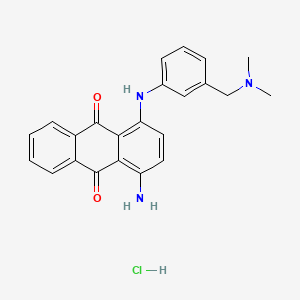

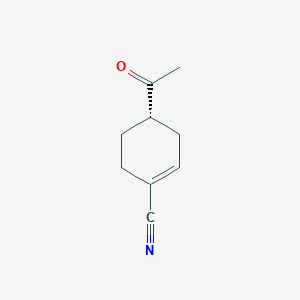


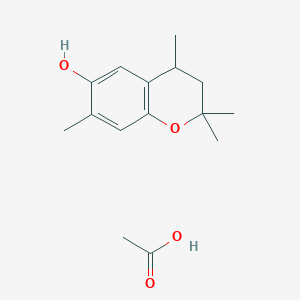

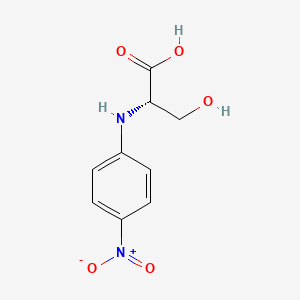
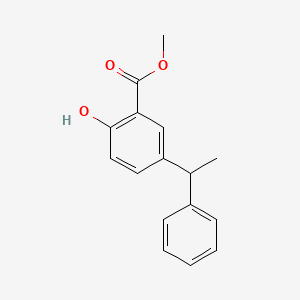
![2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-8-[(3-sulfophenyl)azo]-](/img/structure/B14460024.png)

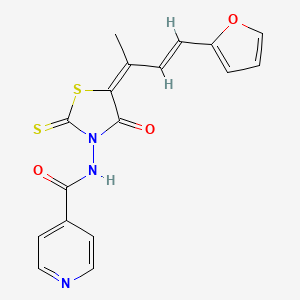

![[diethoxy-(2,2,2-trichloro-1-hydroxyethylidene)-λ5-phosphanyl] heptanoate](/img/structure/B14460040.png)
